molecular formula C18H28N2O B15185351 3-(2-(dibutylamino)ethyl)-1H-indol-4-ol CAS No. 63065-89-4

3-(2-(dibutylamino)ethyl)-1H-indol-4-ol

Cat. No.: B15185351
CAS No.: 63065-89-4
M. Wt: 288.4 g/mol
InChI Key: BDOJPNJIBDXWQQ-UHFFFAOYSA-N
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Description

3-(2-(dibutylamino)ethyl)-1H-indol-4-ol is a compound that belongs to the indole family, which is known for its diverse biological activities Indole derivatives are widely studied due to their presence in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(dibutylamino)ethyl)-1H-indol-4-ol typically involves the reaction of indole derivatives with dibutylamine. One common method is the alkylation of indole with 2-(dibutylamino)ethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(2-(dibutylamino)ethyl)-1H-indol-4-ol can undergo various chemical reactions including:

    Oxidation: The hydroxyl group on the indole ring can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives with altered biological activities.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of various substituted indole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-4-one derivatives, while substitution reactions can produce a variety of substituted indoles with different functional groups.

Scientific Research Applications

3-(2-(dibutylamino)ethyl)-1H-indol-4-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2-(dibutylamino)ethyl)-1H-indol-4-ol involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, such as inhibition of viral replication, induction of apoptosis in cancer cells, and antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure but different biological activities.

    Tryptophan: An essential amino acid with an indole ring, involved in protein synthesis and neurotransmitter production.

    Serotonin: A neurotransmitter derived from tryptophan, with a similar indole structure.

Uniqueness

3-(2-(dibutylamino)ethyl)-1H-indol-4-ol is unique due to the presence of the dibutylaminoethyl group, which imparts distinct chemical and biological properties. This structural feature allows it to interact with different molecular targets compared to other indole derivatives, making it a valuable compound for research and development in various fields.

Properties

CAS No.

63065-89-4

Molecular Formula

C18H28N2O

Molecular Weight

288.4 g/mol

IUPAC Name

3-[2-(dibutylamino)ethyl]-1H-indol-4-ol

InChI

InChI=1S/C18H28N2O/c1-3-5-11-20(12-6-4-2)13-10-15-14-19-16-8-7-9-17(21)18(15)16/h7-9,14,19,21H,3-6,10-13H2,1-2H3

InChI Key

BDOJPNJIBDXWQQ-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)CCC1=CNC2=C1C(=CC=C2)O

Origin of Product

United States

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